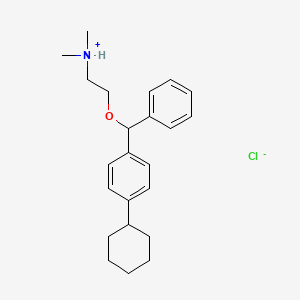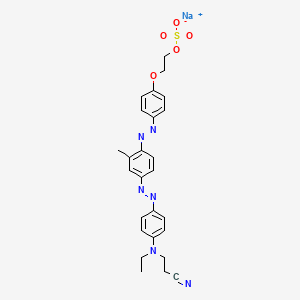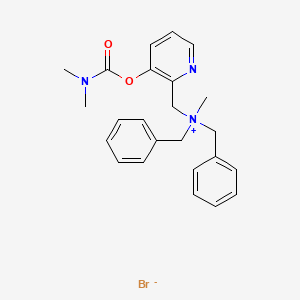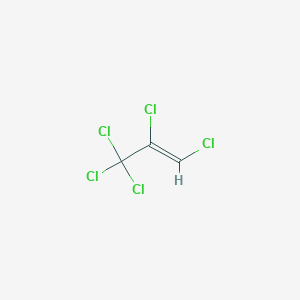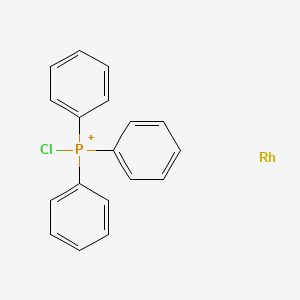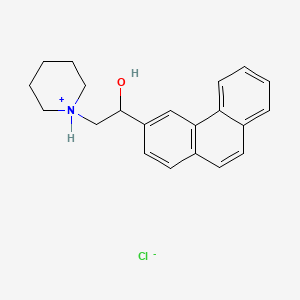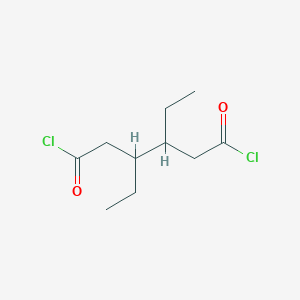
Hexanedioyl dichloride, diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioyl dichloride, diethyl- is an organic compound with the molecular formula C10H16Cl2O2. It is also known by other names such as 3,4-diethylhexanedioyl dichloride. This compound is a derivative of adipic acid, where the carboxylic acid groups are replaced by chlorides. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Hexanedioyl dichloride, diethyl- can be synthesized from adipic acid through a chlorination process. The typical synthetic route involves the reaction of adipic acid with thionyl chloride at elevated temperatures (90-95°C). The reaction produces hexanedioyl dichloride, which can then be purified by distillation under reduced pressure to remove any remaining thionyl chloride .
Analyse Chemischer Reaktionen
Hexanedioyl dichloride, diethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form adipic acid and hydrochloric acid.
Polymerization: It can react with diamines to form polyamides, such as nylon 6,6.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed from these reactions are amides, esters, and polyamides.
Wissenschaftliche Forschungsanwendungen
Hexanedioyl dichloride, diethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polyamides and other polymers.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical research.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hexanedioyl dichloride, diethyl- involves its reactivity with nucleophiles. The compound’s chloride groups are highly reactive and can be easily displaced by nucleophiles, leading to the formation of various products such as amides, esters, and polyamides. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Hexanedioyl dichloride, diethyl- can be compared with other similar compounds such as:
Adipic acid: The parent compound from which hexanedioyl dichloride is derived.
Hexanedioyl dichloride: The non-diethyl derivative of hexanedioyl dichloride, which has similar reactivity and applications.
Hexanedinitrile: Another derivative of adipic acid, used in the synthesis of polyamides and other polymers.
Hexanedioyl dichloride, diethyl- is unique due to the presence of ethyl groups, which can influence its reactivity and the properties of the products formed from its reactions.
Eigenschaften
CAS-Nummer |
68171-35-7 |
|---|---|
Molekularformel |
C10H16Cl2O2 |
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
3,4-diethylhexanedioyl dichloride |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-7(5-9(11)13)8(4-2)6-10(12)14/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
PGDRDXPCUAMNCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)Cl)C(CC)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
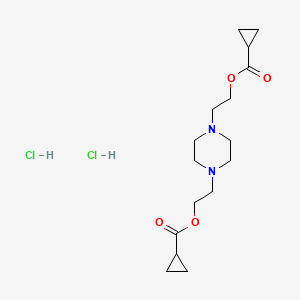

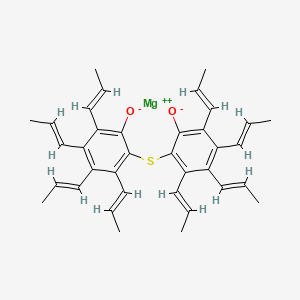
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

